Lipophilicity (LogP) Comparison: Ethyl 7-Cyclohexyl-4,7-dioxoheptanoate vs. 7-Aryl and Mono-Keto Analogs
The target compound exhibits a calculated LogP of 2.35, placing it in a moderate lipophilicity range that differs measurably from its closest structural analogs . The 7-phenyl ethyl ester analog (ethyl 4,7-dioxo-7-phenylheptanoate, CAS 58412-71-8) has a reported LogP of 2.56, representing a ΔLogP of +0.21 [1]. More strikingly, the mono-keto congener ethyl 7-cyclohexyl-7-oxoheptanoate (CAS 898753-77-0) has an ACD/LogP of 3.45—a difference of ΔLogP +1.10, corresponding to approximately a 12.6-fold increase in octanol-water partition coefficient .
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.35 (calculated) |
| Comparator Or Baseline | Ethyl 4,7-dioxo-7-phenylheptanoate: LogP = 2.56; Ethyl 7-cyclohexyl-7-oxoheptanoate: ACD/LogP = 3.45 |
| Quantified Difference | ΔLogP = +0.21 (vs. 7-phenyl analog); ΔLogP = +1.10 (vs. mono-keto analog) |
| Conditions | Predicted/calculated LogP values using ACD/Labs Percepta or comparable fragment-based models |
Why This Matters
For researchers optimizing permeability, metabolic stability, or formulation solubility, a LogP shift of ≥0.5 log units can meaningfully alter biological partitioning and clearance behavior; the cyclohexyl variant offers a distinct lipophilicity point on the structure-activity landscape.
- [1] YYBYY Chemical Platform. Ethyl 4,7-dioxo-7-phenylheptanoate – CAS 58412-71-8. LogP: 2.5619. https://www.yybyy.com/chemicals/detail/58412-71-8 (accessed 2026). View Source
